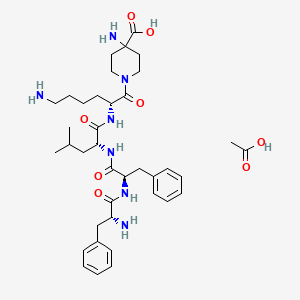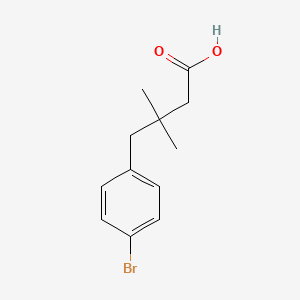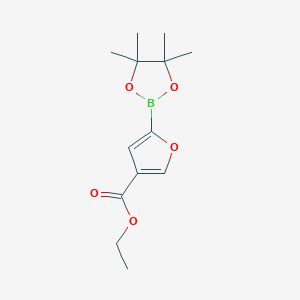
2-Methyl-4-phenylquinoline-3-carboxylic acid
Vue d'ensemble
Description
2-Methyl-4-phenylquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Another method involves the condensation of 2-methylquinoline-3-carboxylic acid with benzaldehyde in the presence of a Lewis acid catalyst . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-Methyl-4-phenylquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylquinoline-3-carboxylic acid is not fully understood. studies have shown that it can interact with various molecular targets and pathways. For example, its derivatives have been found to exhibit antileishmanial activity by inhibiting the growth of Leishmania donovani . The compound may also interact with enzymes and receptors involved in microbial and parasitic infections, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-Methyl-4-phenylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the methyl and phenyl substituents, resulting in different chemical and biological properties.
2-Phenylquinoline-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Phenylquinoline-2-carboxylic acid: Another isomer with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-methyl-4-phenylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVHQRZEWXRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)
![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)





![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)

